molecular formula C9H13BrN2 B2905572 3-Bromo-4-[(dimethylamino)methyl]aniline CAS No. 267243-38-9

3-Bromo-4-[(dimethylamino)methyl]aniline

Cat. No.: B2905572
CAS No.: 267243-38-9
M. Wt: 229.121
InChI Key: INGODICKVNXHMM-UHFFFAOYSA-N
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Description

3-Bromo-4-[(dimethylamino)methyl]aniline is an organic compound with the molecular formula C9H13BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a dimethylaminomethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(dimethylamino)methyl]aniline typically involves the bromination of 4-[(dimethylamino)methyl]aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(dimethylamino)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

3-Bromo-4-[(dimethylamino)methyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(dimethylamino)methyl]aniline involves its interaction with specific molecular targets. The bromine atom and the dimethylaminomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(dimethylamino)methyl]aniline is unique due to the presence of both the bromine atom and the dimethylaminomethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs .

Properties

IUPAC Name

3-bromo-4-[(dimethylamino)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGODICKVNXHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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